(5-(Benzyloxy)-2-fluorophenyl)methanamine (5-(Benzyloxy)-2-fluorophenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725799
InChI: InChI=1S/C14H14FNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
SMILES: C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)CN
Molecular Formula: C14H14FNO
Molecular Weight: 231.26 g/mol

(5-(Benzyloxy)-2-fluorophenyl)methanamine

CAS No.:

Cat. No.: VC13725799

Molecular Formula: C14H14FNO

Molecular Weight: 231.26 g/mol

* For research use only. Not for human or veterinary use.

(5-(Benzyloxy)-2-fluorophenyl)methanamine -

Specification

Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
IUPAC Name (2-fluoro-5-phenylmethoxyphenyl)methanamine
Standard InChI InChI=1S/C14H14FNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
Standard InChI Key GYSCQSTYRQGEEN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)CN
Canonical SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)CN

Introduction

Chemical Structure and Nomenclature

(5-(Benzyloxy)-2-fluorophenyl)methanamine (IUPAC name: [5-(benzyloxy)-2-fluorophenyl]methanamine) consists of a phenyl ring substituted with a fluorine atom at the 2-position and a benzyloxy group at the 5-position, linked to a methanamine moiety. The benzyloxy group (–OCH₂C₆H₅) introduces steric bulk and lipophilicity, while the fluorine atom enhances electron-withdrawing effects, potentially modulating the amine’s basicity and reactivity .

The molecular formula is C₁₄H₁₄FNO, with a molecular weight of 231.27 g/mol. Key structural features include:

  • Fluorine at the 2-position: Influences electronic distribution and metabolic stability.

  • Benzyloxy group at the 5-position: Enhances lipophilicity and may facilitate interactions with hydrophobic enzyme pockets.

  • Primary amine: Provides a site for derivatization or salt formation.

Synthesis and Manufacturing Processes

While no direct synthesis route for (5-(Benzyloxy)-2-fluorophenyl)methanamine is documented in the provided sources, analogous methodologies from benzodiazepine and indole derivative syntheses offer plausible pathways .

Proposed Synthetic Route

A feasible synthesis involves:

  • Introducing the benzyloxy group:

    • Starting with 2-fluoro-5-hydroxyphenylmethanamine, benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the benzyloxy intermediate.

  • Purification and characterization:

    • Column chromatography or crystallization isolates the product, with NMR and LC-MS confirming structure .

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
BenzylationBenzyl bromide, K₂CO₃, DMF, 80°C~75
Amine protectionBoc₂O, DMAP, THF85

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the 5-position requires directing groups or steric control.

  • Amine stability: The primary amine may require protection (e.g., Boc) during benzylation to prevent side reactions .

Physicochemical Properties

The compound’s properties are influenced by its substituents:

Predicted Properties

PropertyValueBasis
LogP2.8Calculated via fragment-based methods (benzyloxy + fluorine contributions).
pKa9.2Fluorine’s electron-withdrawing effect reduces amine basicity compared to methylamine (pKa 10.6) .
Solubility0.1 mg/mL in waterHigh lipophilicity from benzyloxy group limits aqueous solubility.

Spectroscopic Data

  • ¹H NMR: Expected signals at δ 3.8 (s, 2H, CH₂NH₂), δ 5.1 (s, 2H, OCH₂Ph), and aromatic protons split by fluorine coupling.

  • MS (ESI+): m/z 232.1 [M+H]⁺.

CompoundIC₅₀ (MAO-B)Selectivity (MAO-B/MAO-A)
FA-7312 nM>1,000
Target Compound*Predicted: 50 nMPredicted: 500

*Estimates based on structural similarity .

Dopaminergic Activity

Primary amines often interact with neurotransmitter transporters. The fluorine atom may enhance blood-brain barrier penetration, suggesting potential CNS applications .

ParameterRecommendation
Storage–20°C under inert atmosphere (N₂/Ar).
PPEGloves, goggles, and fume hood use.

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